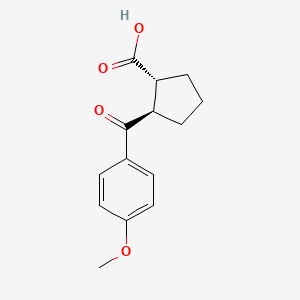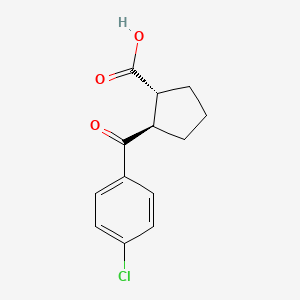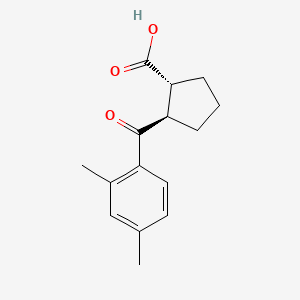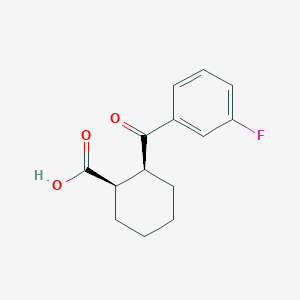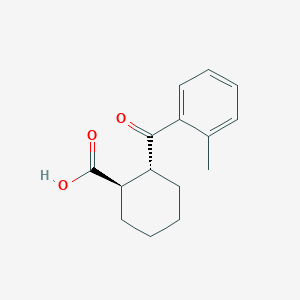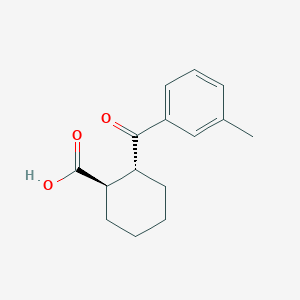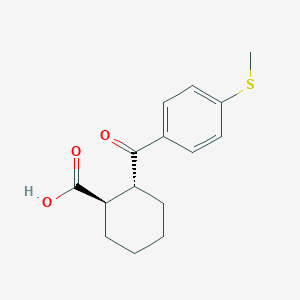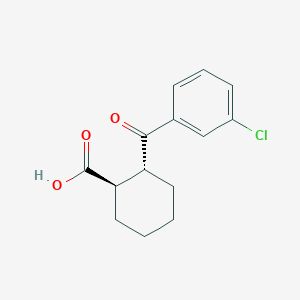![molecular formula C16H17F3O3 B1323909 cis-4-[2-Oxo-2-(4-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid CAS No. 736136-64-4](/img/structure/B1323909.png)
cis-4-[2-Oxo-2-(4-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-4-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid: is a complex organic compound characterized by its unique structure, which includes a cyclohexane ring, a trifluoromethyl group, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves multiple steps, starting with the formation of the cyclohexane ring and subsequent functionalization. One common approach is the Friedel-Crafts acylation reaction, where an appropriate precursor is acylated using a strong Lewis acid catalyst. The reaction conditions include maintaining a controlled temperature and using anhydrous conditions to prevent unwanted side reactions.
Industrial Production Methods: : On an industrial scale, the production of this compound involves optimizing the synthetic route for higher yields and cost-effectiveness. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : For oxidation reactions, common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4). Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). Substitution reactions often require strong nucleophiles or electrophiles, depending on the desired product.
Major Products Formed:
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : It can be used as a probe to study biological systems, particularly in understanding enzyme-substrate interactions.
Medicine: : Potential therapeutic applications include its use as an intermediate in the synthesis of drugs targeting various diseases.
Industry: : It is used in the development of new materials and chemicals with improved properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
When compared to similar compounds, cis-4-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid stands out due to its unique structural features and functional groups. Similar compounds may include other cyclohexane derivatives or compounds with trifluoromethyl groups, but the specific arrangement and combination of functional groups in this compound make it distinct.
List of Similar Compounds
cis-3-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid
trans-4-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid
4-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid: (without cis/trans specification)
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
4-[2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3O3/c17-16(18,19)13-7-5-11(6-8-13)14(20)9-10-1-3-12(4-2-10)15(21)22/h5-8,10,12H,1-4,9H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCQMWSCLCCYFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(=O)C2=CC=C(C=C2)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701140901 |
Source


|
| Record name | trans-4-[2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701140901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
736136-64-4 |
Source


|
| Record name | trans-4-[2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701140901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


